molecular formula C34H60O4 B1248447 Mayolene-16

Mayolene-16

Cat. No. B1248447
M. Wt: 532.8 g/mol
InChI Key: XHGMWSVXYAFIMA-IPBGHUMISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mayolene-16 is a lipid.

Scientific Research Applications

  • Natural Defense Mechanisms in Caterpillars :

    • Mayolene-16 is found in the defensive secretions of the cabbage butterfly larvae, Pieris rapae. It is part of a set of lipids known as mayolenes, derived from 11-hydroxylinolenic acid. These compounds play a significant role in the caterpillar's defense against predators like ants. In tests with ants (Formica exsectoides), mayolene-16, along with pinoresinol, a plant lignan, showed deterrent properties, indicating their effectiveness in natural defense mechanisms (Schroeder et al., 2006).
  • Synthesis and Chemical Study :

    • A study focused on the synthesis of mayolene-16 and mayolene-18, another related compound, using a tandem Wittig approach. These compounds are of interest due to their role as insect defensive compounds in Pieris rapae larvae. The synthesis of these compounds facilitates further research into their structure and potential applications (Weibel et al., 2002).
  • Role in Larval Secretions for Defense :

    • Another study explored the composition of glandular hair secretions in Pieris rapae larvae, confirming that the primary constituents are mayolenes, including mayolene-16. These lipids are shown to be potent deterrents against Crematogaster lineolata ants, reinforcing their role in the larva's defense strategy (Smedley et al., 2002).

properties

Product Name

Mayolene-16

Molecular Formula

C34H60O4

Molecular Weight

532.8 g/mol

IUPAC Name

(9Z,11R,12Z,15Z)-11-hexadecanoyloxyoctadeca-9,12,15-trienoic acid

InChI

InChI=1S/C34H60O4/c1-3-5-7-9-10-11-12-13-14-15-19-23-27-31-34(37)38-32(28-24-20-8-6-4-2)29-25-21-17-16-18-22-26-30-33(35)36/h6,8,24-25,28-29,32H,3-5,7,9-23,26-27,30-31H2,1-2H3,(H,35,36)/b8-6-,28-24-,29-25-/t32-/m0/s1

InChI Key

XHGMWSVXYAFIMA-IPBGHUMISA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@H](/C=C\CCCCCCCC(=O)O)/C=C\C/C=C\CC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(C=CCCCCCCCC(=O)O)C=CCC=CCC

synonyms

mayolene-16

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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